molecular formula C9H13BrN2O B1527350 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine CAS No. 1251208-65-7

1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine

Cat. No.: B1527350
CAS No.: 1251208-65-7
M. Wt: 245.12 g/mol
InChI Key: ARSVSLJJGJZYQU-UHFFFAOYSA-N
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Description

1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine is a chemical compound characterized by its bromofuran and pyrrolidine functional groups

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 5-bromofuran-2-carbaldehyde and pyrrolidin-3-amine.

  • Reaction Conditions: The reaction involves a reductive amination process, where the aldehyde group of 5-bromofuran-2-carbaldehyde is converted to an amine group through the addition of pyrrolidin-3-amine in the presence of a reducing agent such as sodium cyanoborohydride.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the bromine atom in the furan ring.

  • Reduction: Reduction reactions can target the amine group, converting it to a more reduced form.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Brominated furan derivatives.

  • Reduction Products: Reduced amine derivatives.

  • Substitution Products: Various substituted furan derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a building block for the synthesis of biologically active molecules, potentially influencing biological pathways.

  • Medicine: The compound's derivatives may exhibit pharmacological properties, making it a candidate for drug development.

  • Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the derivative and its intended application. For example, in pharmaceutical applications, the compound may interact with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

  • 1-(5-Bromofuran-2-yl)ethanone: A related compound with a ketone functional group instead of an amine.

  • 1-(5-Bromofuran-2-yl)pyrrolidine: A compound with a similar structure but lacking the amine group.

This comprehensive overview highlights the significance of 1-((5-Bromofuran-2-yl)methyl)pyrrolidin-3-amine in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c10-9-2-1-8(13-9)6-12-4-3-7(11)5-12/h1-2,7H,3-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSVSLJJGJZYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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